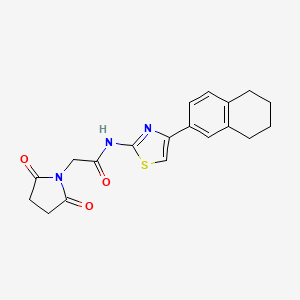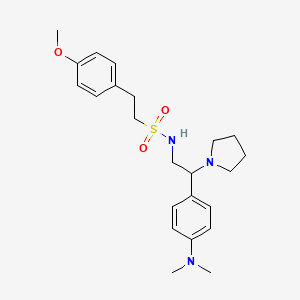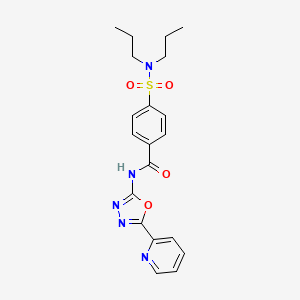![molecular formula C8H9ClN2 B2757319 2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 83939-58-6](/img/structure/B2757319.png)
2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine (CMP) is an organic compound found in plants and fungi, as well as in some microorganisms. CMP has been studied extensively in the laboratory due to its potential uses in a variety of applications, including as a pharmaceutical and as a pesticide. CMP has a wide range of biological activities, including antifungal, antiviral, antibacterial, and antiparasitic effects. CMP is also known to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
Aplicaciones Científicas De Investigación
Antitumor Activity
One significant application is in the development of antitumor agents. For example, the synthesis of derivatives like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines has shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase, demonstrating significant activity against specific carcinomas in rats (Grivsky et al., 1980).
Nonlinear Optical (NLO) Properties
Derivatives of pyrimidine have also been explored for their potential in nonlinear optics. A study on thiopyrimidine derivatives highlighted their promising applications in medicine and NLO fields, with specific derivatives showing considerably larger NLO properties compared to standard molecules, indicating their potential for optoelectronic applications (Hussain et al., 2020).
Supramolecular Chemistry
The dimerization of ureidopyrimidones through quadruple hydrogen bonding represents an application in supramolecular chemistry. This property allows for the formation of robust supramolecular structures, which are of great interest for the development of novel materials and molecular recognition processes (Beijer et al., 1998).
Synthesis of Biologically Active Compounds
The title compound and its derivatives serve as important intermediates in the synthesis of biologically active heterocyclic compounds, with applications ranging from antimicrobial to potential antiviral activities. For instance, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride has been characterized and explored for its interaction with DNA, suggesting a groove mode of binding (Zhang et al., 2013).
Propiedades
IUPAC Name |
2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-5-6-3-2-4-7(6)11-8(9)10-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDRJKOKVCELFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2757236.png)
![2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2757237.png)
![N-(Cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B2757239.png)
![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2757240.png)
![N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2757244.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2757246.png)
![6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2757248.png)
![3-(2-Methoxyphenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2757249.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2757251.png)



